3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-15(11(2)23-20-10)16(22)18-6-12-4-13(7-17-5-12)14-8-19-21(3)9-14/h4-5,7-9H,6H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFPBWCWWUGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole-bearing compounds can exhibit tautomerism . This phenomenon may influence their reactivity and the biological activities of targets bearing a pyrazole moiety, as a change in structure translates into changes in properties .
Biochemical Pathways
It is known that pyrazole-bearing compounds can affect various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
The structure of pyrazoles can influence their reactivity and thus their pharmacokinetic properties .
Result of Action
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Action Environment
It is known that the structure of pyrazoles can be influenced by tautomerism, which may be affected by environmental factors .
Biological Activity
The compound 3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings regarding its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
This compound features a complex arrangement that includes an isoxazole ring and a pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines:
The compound demonstrates significant cytotoxicity across multiple cancer cell lines, indicating its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression:
- Kinase Inhibition : The compound has been shown to inhibit several kinases, including Aurora-A kinase, which plays a crucial role in cell division and proliferation.
- DNA Binding : Studies indicate that the compound can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The activation of apoptotic pathways has been observed, leading to programmed cell death in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent .
- Combination Therapy Trials : Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy and reduces resistance in tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of pyrazole derivatives. Key modifications that enhance biological activity include:
- Substitution on the pyrazole ring that increases lipophilicity.
- Alterations to the isoxazole moiety that enhance binding affinity to target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole and Isoxazole Carboxamide Families
Several compounds in the evidence share structural motifs with the target molecule:
- Pyrazole-4-carboxamides () : Derivatives such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) feature dual pyrazole rings with chloro, cyano, and aryl substituents. Unlike the target compound, these lack the isoxazole-pyridine-pyrazole scaffold but share the carboxamide linker. Chloro and cyano groups in these analogues may enhance electrophilic reactivity but reduce metabolic stability compared to the target’s methyl substituents.
- Pyrrole-2-carboxamide Enantiomer () : Compound 113 (C20H17F3N6O) incorporates a trifluoromethylpyridinyl group and a pyrrole-carboxamide backbone. The trifluoromethyl group increases lipophilicity and resistance to oxidative metabolism, a feature absent in the target compound.
Triazine-linked Isoxazole Carboxamide () :
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide shares the isoxazole-carboxamide core but replaces the pyridine-pyrazole unit with a methoxy-pyrrolidinyl triazine. The triazine moiety may enhance solubility through hydrogen bonding, whereas the target’s pyridine-pyrazole system could favor π-π stacking interactions.
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing vs. The target’s methyl groups (electron-donating) likely improve metabolic stability and membrane permeability.
- Lipophilicity :
The trifluoromethyl group in compound 113 () significantly increases logP compared to the target’s methyl-pyridine-pyrazole system. - Melting Points :
Pyrazole derivatives in exhibit high melting points (133–183°C), attributed to strong crystalline packing via halogen bonds. The target compound’s melting point is unreported but may be lower due to reduced polarity.
Spectral Characteristics and Analytical Data
- NMR :
The target’s methyl groups on the isoxazole (δ ~2.6 ppm) and pyrazole (δ ~3.8 ppm) would produce distinct singlets, comparable to methyl signals in (δ 2.65–2.66 ppm). - Mass Spectrometry : The molecular ion for the target compound is unreported, but analogues in and show [M+H]+ peaks at 403–437 and 406.2, respectively.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of 3,5-dimethyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-4-carboxamide?
Key parameters include:
- Solvent selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution efficiency .
- Base choice : Potassium carbonate (K₂CO₃) is commonly used to deprotonate thiol intermediates in alkylation steps .
- Temperature control : Room-temperature stirring minimizes side reactions during coupling steps .
- Molar ratios : A 1.1:1 molar excess of alkylating agents (e.g., RCH₂Cl) ensures complete conversion of thiol intermediates .
Methodological recommendation : Use a statistical design of experiments (DoE) to identify interactions between variables (e.g., solvent/base pairs) and optimize yield .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity in pyrazole and pyridylmethyl moieties. For example, methyl protons in isoxazole (δ ~2.5 ppm) and pyridyl protons (δ ~8.3 ppm) are diagnostic .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% recommended for biological assays) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
Validation tip : Cross-reference spectral data with structurally analogous compounds (e.g., 3,5-dimethylpyrazole derivatives) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures.
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation of the isoxazole ring .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .
Protocol : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for derivatization .
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents improving binding affinity.
- Reaction path modeling : Use ab initio methods (e.g., Gaussian) to simulate intermediates in heterocyclic coupling reactions .
Case study : ICReDD’s quantum chemical workflows reduced trial-and-error in reaction optimization by 40% .
Q. What mechanistic insights are needed to resolve contradictions in reaction yields across studies?
- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps.
- Isotopic labeling : Introduce ¹³C or ²H in key positions (e.g., pyridylmethyl group) to trace bond-forming pathways .
- Side-product analysis : LC-MS/MS identifies byproducts (e.g., dimerization or oxidation artifacts) affecting yield .
Example : Contradictory yields in alkylation steps may arise from competing SN1/SN2 mechanisms; solvent polarity adjustments can mitigate this .
Q. How can researchers address discrepancies in biological activity data for this compound?
- Dose-response validation : Replicate assays (e.g., IC₅₀) across multiple cell lines with standardized protocols.
- Off-target profiling : Use kinome-wide screening to confirm selectivity .
- Solubility correction : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Best practice : Report activity data with p-values and confidence intervals to distinguish noise from true effects .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility of the hydrophobic isoxazole core .
- Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Validation : Measure solubility via shake-flask method with UV-Vis quantification .
Q. How can reaction scalability be optimized without compromising purity?
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer in exothermic steps (e.g., alkylation) .
- Membrane separation : Use nanofiltration to remove unreacted starting materials and catalysts .
- Process analytical technology (PAT) : Implement real-time HPLC monitoring for dynamic endpoint determination .
Case study : Pilot-scale synthesis achieved 85% yield with >99% purity using membrane-assisted workup .
Q. What synthetic routes are viable for introducing bioisosteric replacements in the pyrazol-4-yl moiety?
- Cross-coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the pyrazole C4 position .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole rings for improved metabolic stability .
- Retrosynthetic deconstruction : Prioritize disconnections at the carboxamide bond for modular assembly .
Example : Replacement of 1-methylpyrazole with 1,2,3-triazole improved CYP450 resistance in analogs .
Q. How do researchers balance steric and electronic effects in derivative design?
- Steric maps : Generate Connolly surfaces to visualize bulk around the pyridylmethyl group .
- Hammett analysis : Correlate substituent σ values with reaction rates or binding affinities .
- Crystallography : Solve X-ray structures to identify key van der Waals contacts or torsional strain .
Guideline : Electron-withdrawing groups (e.g., -CF₃) enhance carboxamide hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
